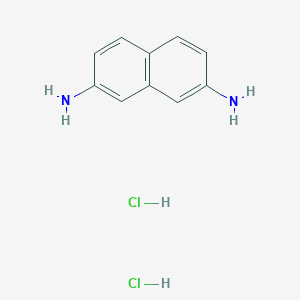
Naphthalene-2,7-diaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,7-diaminedihydrochloride is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two amino groups attached to the 2nd and 7th positions of the naphthalene ring, and it is typically found in its dihydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,7-diaminedihydrochloride typically involves the following steps:
Starting Material: The process begins with naphthalene, which undergoes sulfonation to form naphthalene-2,7-disulfonic acid.
Reduction: The naphthalene-2,7-disulfonic acid is then reduced to naphthalene-2,7-diamine using reducing agents such as sodium sulfide or hydrogen in the presence of a catalyst.
Formation of Dihydrochloride Salt: Finally, the naphthalene-2,7-diamine is treated with hydrochloric acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of naphthalene are sulfonated using concentrated sulfuric acid.
Reduction in Reactors: The resulting naphthalene-2,7-disulfonic acid is reduced in industrial reactors using hydrogen gas and a suitable catalyst.
Crystallization: The naphthalene-2,7-diamine is then crystallized and converted to its dihydrochloride salt by adding hydrochloric acid
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,7-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced further to form naphthalenediols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Naphthalene-2,7-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for detecting nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to stabilize G-quadruplex structures in DNA.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of naphthalene-2,7-diaminedihydrochloride involves its interaction with DNA and other biomolecules:
DNA Intercalation: The compound intercalates between DNA base pairs, stabilizing the DNA structure and inhibiting the activity of enzymes like telomerase.
G-Quadruplex Binding: It selectively binds to G-quadruplex structures in DNA, which are associated with telomeres and oncogene promoters, leading to potential anticancer effects
Comparison with Similar Compounds
Naphthalene-2,7-diaminedihydrochloride can be compared with other similar compounds:
Naphthalene-1,8-diaminedihydrochloride: Similar structure but different substitution pattern, leading to different chemical properties and applications.
Naphthalene-2,6-diaminedihydrochloride: Another isomer with distinct reactivity and uses.
Naphthalene diimides: Compounds with imide groups instead of amine groups, used in electronic materials and as DNA ligands
This compound stands out due to its unique substitution pattern, which imparts specific chemical properties and makes it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
naphthalene-2,7-diamine;dihydrochloride |
InChI |
InChI=1S/C10H10N2.2ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;;/h1-6H,11-12H2;2*1H |
InChI Key |
XOGAKKQJSMRKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















